
2-(Diethoxymethyl)thiophene
Descripción general
Descripción
2-(Diethoxymethyl)thiophene is a chemical compound with the molecular formula C9H14O2S and a molecular weight of 186.27100 . It is a thiophene derivative, which are important heterocyclic compounds with a variety of properties and applications .
Molecular Structure Analysis
The molecular structure of 2-(Diethoxymethyl)thiophene consists of a thiophene ring with a diethoxymethyl group attached . The exact mass of the molecule is 186.07100 .Chemical Reactions Analysis
While specific chemical reactions involving 2-(Diethoxymethyl)thiophene are not detailed in the literature, thiophene derivatives are known to undergo a variety of reactions. For instance, they can participate in condensation reactions, coupling reactions, and sulfur cyclization reactions .Physical And Chemical Properties Analysis
2-(Diethoxymethyl)thiophene has a density of 1.066g/cm3, a boiling point of 219.432ºC at 760 mmHg, and a flash point of 86.51ºC . It also has a LogP value of 2.81970, indicating its lipophilicity .Aplicaciones Científicas De Investigación
Battery Technology
Thiophene derivatives, including compounds like 2-(Diethoxymethyl)thiophene, are explored for their potential in improving the cycling performance of high-voltage LiCoO2 in lithium-ion batteries. Studies have demonstrated that such derivatives can electrochemically polymerize to form a protective layer on the cathode surface, enhancing the cycling stability of high-voltage lithium-ion batteries (Xia, Xia, & Liu, 2015).
Material Science
In the field of material science, thiophene derivatives have shown significant promise. They are valuable precursors for thiophene-containing anilate ligands, which have applications in developing new materials with interesting properties, such as conducting polymers and other electronic materials (Atzori et al., 2014).
Corrosion Inhibition
Thiophene derivatives are investigated for their effectiveness in inhibiting corrosion of metals. Research has shown that certain thiophene compounds, when used as inhibitors, can significantly reduce the corrosion rate in acidic environments, indicating their potential utility in industrial applications (Yadav, Behera, Sinha, & Yadav, 2014).
Semiconductor and Fluorescent Materials
Thiophene-based materials are recognized for their semiconductor and fluorescent properties. They have been widely studied for their applications in the fabrication of electronic and optoelectronic devices, as well as in biodiagnostics (Barbarella, Melucci, & Sotgiu, 2005).
Solar Cell Technology
2-(Diethoxymethyl)thiophene derivatives are being researched for their potential in enhancing the performance of dye-sensitized solar cells. They have shown promising results in improving light-harvesting capabilities, leading to higher photoelectric conversion efficiencies (Han et al., 2015).
Crystallography
Research in crystallography has explored the intramolecular and intermolecular geometries of thiophenes carrying oxygen-containing substituents. These studies provide valuable insights into the structural characteristics of such compounds, which are crucial for their applications in various scientific fields (Blake et al., 1999).
Medicinal Chemistry
Thiophene and its derivatives, including 2-(Diethoxymethyl)thiophene, have shown a wide range of therapeutic properties. They have applications in medicinal chemistry for developing drugs with anti-inflammatory, anti-psychotic, and anti-cancer properties, among others (Shah & Verma, 2018).
Organic Semiconductors
Thiophene-based organic semiconductors are of significant interest due to their potential applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The diversity of thiophene-based semiconductors underscores their importance in material chemistry (Turkoglu, Cinar, & Ozturk, 2017).
Thermochemical Studies
Thermochemical studies of thiophene-based compounds, such as 2-(Diethoxymethyl)thiophene, are crucial in understanding their stability and reactivity. These studies are relevant for their use in drug design, electronic devices, and conductive polymers (Roux et al., 2007).
Organic Photovoltaics
Research on thiophene derivatives has contributed to the development of organic photovoltaics. These compounds have been used to create efficient solar cell technologies due to their excellent charge transport properties and stability (Xu et al., 2020).
Direcciones Futuras
While specific future directions for 2-(Diethoxymethyl)thiophene are not detailed in the literature, thiophene derivatives are of significant interest in various fields, including medicinal chemistry and material science . They are being studied for their potential biological activities and their role in the development of new drugs .
Propiedades
IUPAC Name |
2-(diethoxymethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2S/c1-3-10-9(11-4-2)8-6-5-7-12-8/h5-7,9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGPTGMAMGKKTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CS1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483948 | |
| Record name | 2-(diethoxymethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethoxymethyl)thiophene | |
CAS RN |
13959-97-2 | |
| Record name | 2-(diethoxymethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

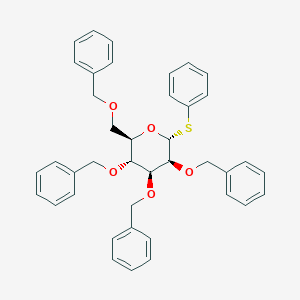
![9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene](/img/structure/B170546.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B170547.png)
![6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B170554.png)
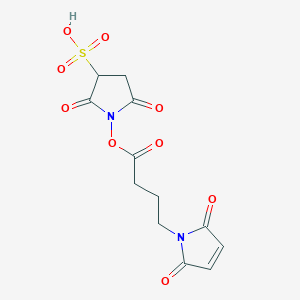
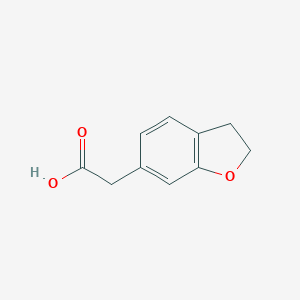
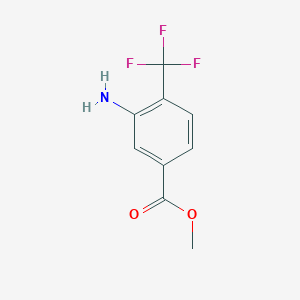
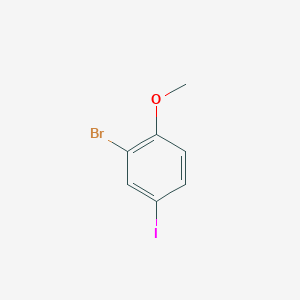
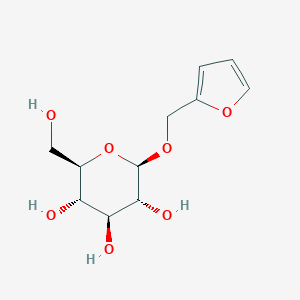
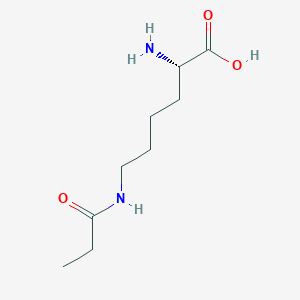

![4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl](/img/structure/B170597.png)

